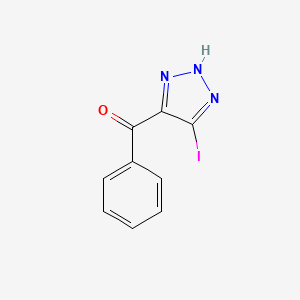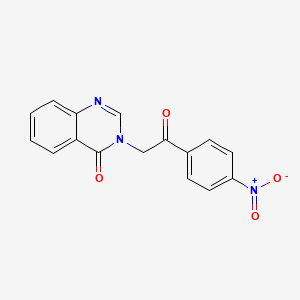
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with 4-nitrobenzyl isothiocyanate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride . The reaction mixture is refluxed for several hours, followed by hydrolysis with an acidic solution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(2-(4-Aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: Investigated for its potential use in developing new anticancer drugs.
作用機序
The mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
類似化合物との比較
Similar Compounds
Uniqueness
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitumor agent make it a valuable compound for further research and development.
特性
CAS番号 |
90059-71-5 |
|---|---|
分子式 |
C16H11N3O4 |
分子量 |
309.28 g/mol |
IUPAC名 |
3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2 |
InChIキー |
JGLRGBRBOKWPOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

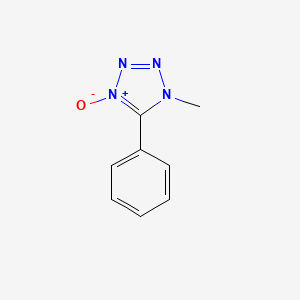
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
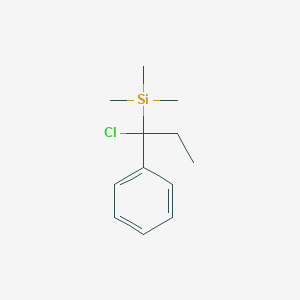
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
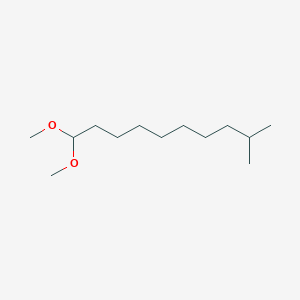
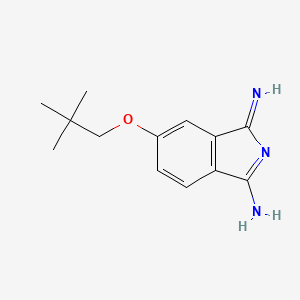
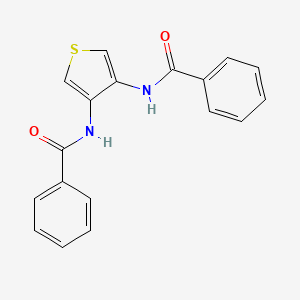
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
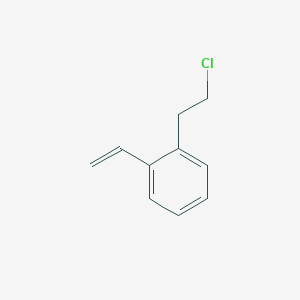
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
